

Application Notes: Rhodamine 101 in Fluorescence Correlation Spectroscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rhodamine 101

Cat. No.: B183124

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence Correlation Spectroscopy (FCS) is a powerful single-molecule technique used to study the dynamics and concentrations of fluorescently labeled molecules in a microscopic observation volume. The choice of fluorophore is critical for obtaining high-quality FCS data.

Rhodamine 101 (Rh101), a member of the rhodamine family of dyes, is a highly photostable and bright fluorophore, making it a suitable candidate for FCS applications, particularly those requiring high signal-to-noise ratios or involving two-photon excitation.[1][2]

These application notes provide an overview of the properties of **Rhodamine 101** relevant to FCS and a detailed protocol for its use in instrument calibration and measurement.

Key Properties of Rhodamine 101 for FCS

Rhodamine 101 exhibits excellent photophysical properties that are advantageous for FCS experiments. Its high fluorescence quantum yield and molar absorption coefficient contribute to a strong fluorescence signal, which is essential for minimizing measurement times and laser power, thereby reducing phototoxicity in live-cell experiments. Its exceptional photostability ensures that fluorescence fluctuations are primarily due to diffusion rather than photobleaching.

Data Presentation: Photophysical and Diffusion Properties

The following tables summarize the key quantitative data for **Rhodamine 101** and other common rhodamine dyes used in FCS.

Table 1: Photophysical Properties of **Rhodamine 101**

Property	Value	Solvent/Conditions
Molecular Weight	490.59 g/mol	-
One-Photon Absorbance Max (λ_{ex})	565 - 568 nm	Ethanol/Methanol[1][2]
One-Photon Emission Max (λ_{em})	595 nm	Ethanol[1]
Two-Photon Absorbance Max (λ_{2P-ex})	~780 nm	Various Solvents[2][3]
Two-Photon Absorption Cross-Section (σ_2)	~100 - 250 GM	Various Solvents[2][3]
Solubility	Soluble in Methanol, Ethanol, DMSO	-

Note: GM stands for Goeppert-Mayer units ($1 \text{ GM} = 10^{-50} \text{ cm}^4 \cdot \text{s} \cdot \text{photon}^{-1}$).

Table 2: Diffusion Coefficients of Common Rhodamine Dyes for FCS Calibration

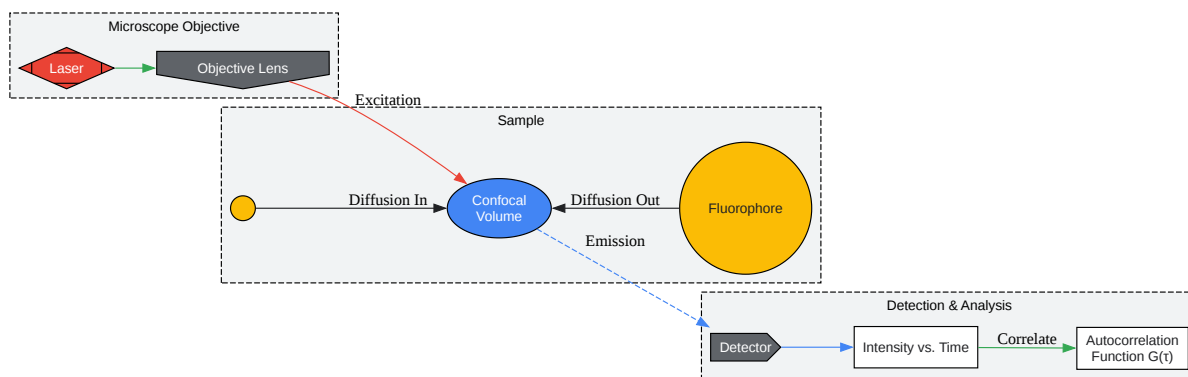
While **Rhodamine 101** is an excellent fluorophore, Rhodamine 6G (R6G) and Rhodamine 110 (R110) are more commonly used as calibration standards due to their extensively characterized diffusion coefficients.[4][5] The confocal volume of the FCS instrument should be calibrated using a standard with a precisely known diffusion coefficient.

Fluorophore	Diffusion Coefficient (D) in water at 25°C	Measurement Method
Rhodamine 6G	$4.14 \pm 0.05 \times 10^{-10} \text{ m}^2/\text{s}$	Dual-Focus FCS (2fFCS)[6]
Rhodamine 110	$4.4 \times 10^{-10} \text{ m}^2/\text{s}$ (revised value)	PFG-NMR / FCS[4]
Rhodamine B	$4.5 \pm 0.4 \times 10^{-10} \text{ m}^2/\text{s}$	Pulsed Field Gradient NMR (PFG-NMR)[6]
Rhodamine 123	$4.6 \pm 0.4 \times 10^{-10} \text{ m}^2/\text{s}$	Pulsed Field Gradient NMR (PFG-NMR)[6]

Principles and Workflows

Principle of Fluorescence Correlation Spectroscopy

FCS measures the fluctuation of fluorescence intensity as fluorescent molecules diffuse through a tiny, fixed observation volume (typically ~1 femtoliter) created by a focused laser beam. These fluctuations are analyzed by a temporal autocorrelation function, $G(\tau)$, which yields quantitative information about the average number of molecules (N) in the volume (and thus concentration) and their average transit time (τ_D). The diffusion coefficient (D) is inversely proportional to τ_D .

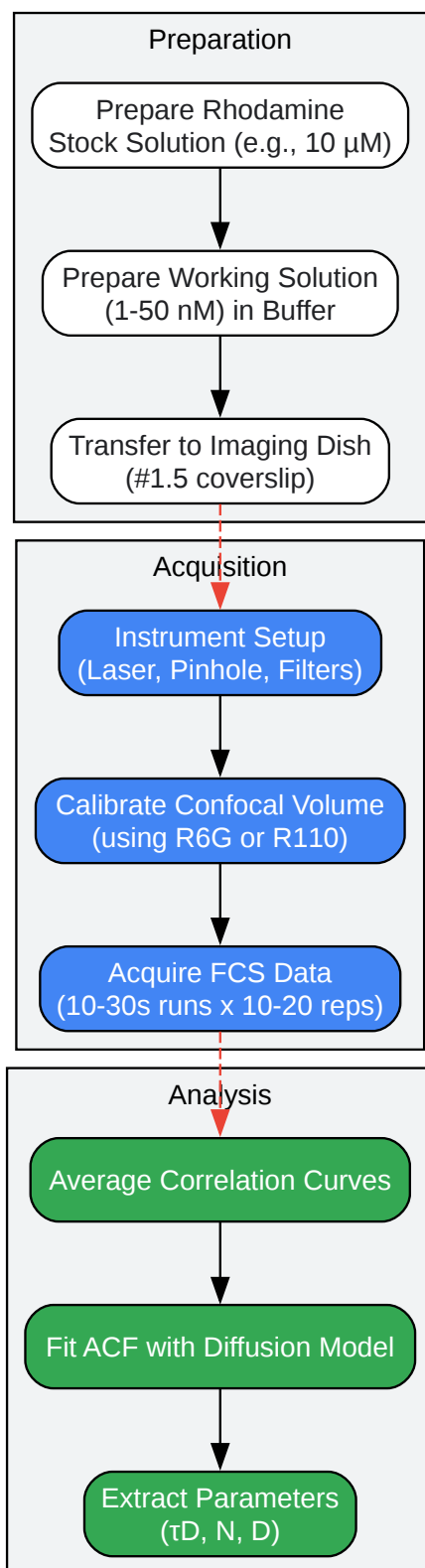


[Click to download full resolution via product page](#)

Fig. 1: Principle of Fluorescence Correlation Spectroscopy (FCS).

General Experimental Workflow

The process of conducting an FCS experiment involves careful sample preparation, instrument setup and calibration, data acquisition, and rigorous data analysis.



[Click to download full resolution via product page](#)

Fig. 2: General experimental workflow for an FCS measurement.

Experimental Protocols

This section provides a detailed methodology for performing FCS measurements.

Protocol 1: Instrument Calibration with a Standard Dye

Objective: To determine the dimensions (radial radius ω_0 and axial radius z_0) of the effective confocal volume using a fluorescent standard with a known diffusion coefficient (e.g., Rhodamine 6G).

Materials:

- Rhodamine 6G (or Rhodamine 110)
- High-purity water (Milli-Q or equivalent) or PBS
- DMSO (for stock solution)
- Microcentrifuge tubes
- Imaging dishes with #1.5 glass coverslip bottom (e.g., MatTek dishes)

Procedure:

- Stock Solution Preparation:
 - Prepare a 10 μ M stock solution of Rhodamine 6G in high-purity water or DMSO. Store in the dark at 4°C.
- Working Solution Preparation:
 - Dilute the stock solution in high-purity water to a final concentration of approximately 10-50 nM. This concentration range ensures that only a few molecules are in the confocal volume at any given time, which is optimal for FCS.
- Instrument Setup:
 - Turn on the FCS system, including lasers and detectors. Allow the system to warm up for at least 30 minutes for stability.

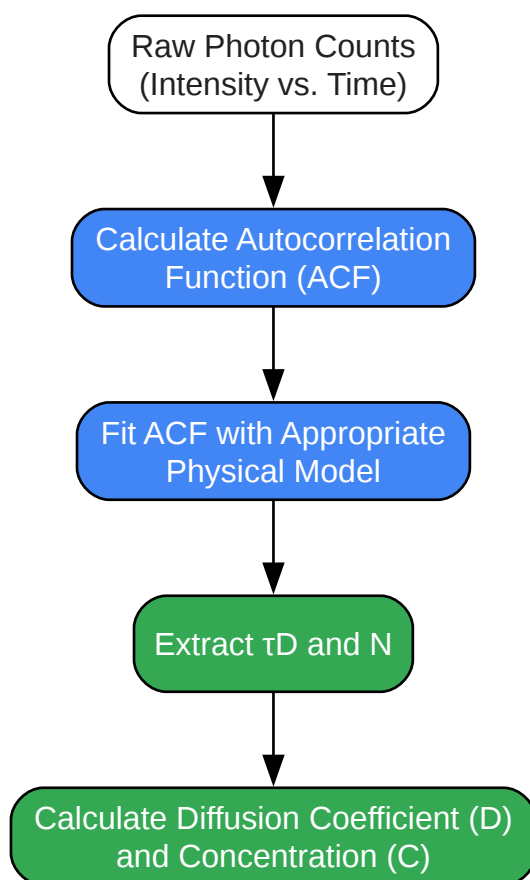
- Select the appropriate laser line for Rhodamine 6G (e.g., 514 nm or 532 nm).
- Set the laser power to a low level (typically < 10 μ W at the objective) to minimize photobleaching and saturation.
- Align the pinhole to maximize the detected fluorescence signal per molecule.
- Sample Measurement:
 - Pipette the working solution into the imaging dish.
 - Place the dish on the microscope stage and focus into the solution, approximately 20 μ m above the coverslip surface to avoid surface effects.
 - Perform a series of FCS measurements (e.g., 10-20 repetitions of 10-30 seconds each) to ensure statistical robustness.
- Data Analysis and Calibration:
 - Average the autocorrelation curves from the repeated measurements.
 - Fit the averaged curve with a 3D diffusion model (including a triplet state component if necessary).
 - The model for a single diffusing species is: $G(\tau) = (1/N) * [1 / (1 + \tau/\tau_D)] * [1 / \sqrt{1 + (\omega_0^2/z_0^2) * (\tau/\tau_D)}] * [1 + (T/(1-T)) * \exp(-\tau/\tau_T)]$
 - Using the known diffusion coefficient (D) for Rhodamine 6G (e.g., 4.14×10^{-10} m²/s), calculate the radial radius of the confocal volume (ω_0) from the fitted diffusion time (τ_D) using the equation: $\tau_D = \omega_0^2 / 4D$.
 - The structure parameter ($S = z_0/\omega_0$) can be determined from the fit and used to calculate the axial radius (z_0). The effective volume can then be calculated as $V_{\text{eff}} = \pi^{3/2} * \omega_0^2 * z_0$.

Protocol 2: Measuring an Unknown Sample with Rhodamine 101 Label

Objective: To determine the diffusion coefficient and concentration of a molecule of interest labeled with **Rhodamine 101**.

Procedure:

- Sample Preparation:
 - Prepare your **Rhodamine 101**-labeled sample (e.g., protein, nanoparticle, etc.) in a suitable buffer. The optimal concentration should be determined empirically but will typically be in the low nanomolar range.
- Instrument Setup:
 - Use the same instrument settings (laser power, pinhole position, etc.) as determined during the calibration (Protocol 1).
 - Select the appropriate laser line for **Rhodamine 101** (e.g., 561 nm).
- Data Acquisition:
 - Perform FCS measurements on the **Rhodamine 101**-labeled sample as described in Protocol 1, Step 4.
- Data Analysis:



[Click to download full resolution via product page](#)

Fig. 3: Workflow for analyzing FCS data.

- Average the autocorrelation curves.
- Fit the averaged curve with an appropriate diffusion model. For complex samples, a two-component or anomalous diffusion model may be necessary.
- From the fit, determine the diffusion time (τ_D) and the average number of molecules (N).
- Calculate the diffusion coefficient (D) of your sample using the calibrated ω_0 value: $D = \omega_0^2 / 4\tau_D$.
- Calculate the concentration (C) using the calibrated effective volume (V_{eff}): $C = N / (V_{eff} * N_A)$, where N_A is Avogadro's number.

Conclusion

Rhodamine 101 is a valuable tool for Fluorescence Correlation Spectroscopy due to its high brightness and photostability. While less common as a primary calibrant than Rhodamine 6G, its robust performance makes it an excellent choice for labeling molecules of interest in diffusion and concentration studies, especially in demanding applications like two-photon FCS. By following standardized protocols for calibration and measurement, researchers can leverage the superior properties of **Rhodamine 101** to obtain high-quality, reproducible FCS data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Solvent effect on two-photon absorption and fluorescence of rhodamine dyes - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/100000000/)]
- 4. Diffusion coefficients of several rhodamine derivatives as determined by pulsed field gradient-nuclear magnetic resonance and fluorescence correlation spectroscopy - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/100000000/)]
- 5. researchgate.net [researchgate.net]
- 6. picoquant.com [picoquant.com]
- To cite this document: BenchChem. [Application Notes: Rhodamine 101 in Fluorescence Correlation Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b183124#application-of-rhodamine-101-in-fluorescence-correlation-spectroscopy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com